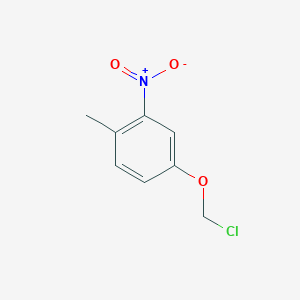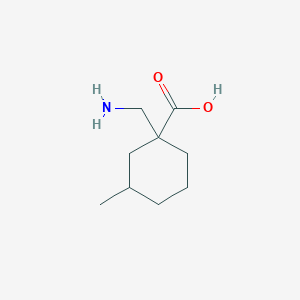
1-(Aminomethyl)-3-methylcyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Aminomethyl)-3-methylcyclohexane-1-carboxylic acid is a synthetic compound known for its diverse applications in the fields of chemistry, biology, and medicine. This compound is structurally characterized by a cyclohexane ring substituted with an aminomethyl group and a carboxylic acid group. It is a derivative of cyclohexane and is known for its stability and reactivity, making it a valuable compound in various scientific research and industrial applications.
Métodos De Preparación
The synthesis of 1-(Aminomethyl)-3-methylcyclohexane-1-carboxylic acid can be achieved through several methods:
-
Synthetic Routes
Alkylation of Glycine Equivalents: This method involves the alkylation of glycine equivalents with 1,2-electrophiles.
Intramolecular Cyclization: This method involves the intramolecular cyclization of γ-substituted amino acid derivatives.
Alkene Cyclopropanation: This method involves the cyclopropanation of alkenes under the action of diazo compounds, ylides, and carbene intermediates.
-
Industrial Production Methods
- The industrial production of this compound often involves the use of lower alcohols such as ethanol or methanol, carboxylic acids like acetic acid, and esters or ethers like ethyl acetate, together with ammonia .
- Another method involves the production of the compound from its hydrochloric salt in an anhydrous medium .
Análisis De Reacciones Químicas
1-(Aminomethyl)-3-methylcyclohexane-1-carboxylic acid undergoes various chemical reactions:
-
Types of Reactions
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which are common in organic synthesis.
Substitution Reactions: It can participate in substitution reactions, such as the Mannich reaction, which involves the amino alkylation of an acidic proton next to a carbonyl functional group.
-
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Formaldehyde and primary or secondary amines are commonly used in Mannich reactions.
-
Major Products
Aplicaciones Científicas De Investigación
1-(Aminomethyl)-3-methylcyclohexane-1-carboxylic acid has several scientific research applications:
-
Chemistry
-
Biology
-
Medicine
-
Industry
Mecanismo De Acción
The exact mechanism of action of 1-(Aminomethyl)-3-methylcyclohexane-1-carboxylic acid is not fully understood. it is known to inhibit excitatory neuron activity by interacting with voltage-gated calcium channels in cortical neurons . This interaction leads to the inhibition of neurotransmitter release, which contributes to its anticonvulsant and analgesic effects .
Comparación Con Compuestos Similares
1-(Aminomethyl)-3-methylcyclohexane-1-carboxylic acid can be compared with other similar compounds:
-
Similar Compounds
Gabapentin: A similar compound with anticonvulsant properties.
Cyclopentanamine: Another compound with a similar structure but different functional groups.
-
Uniqueness
Propiedades
Fórmula molecular |
C9H17NO2 |
|---|---|
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
1-(aminomethyl)-3-methylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H17NO2/c1-7-3-2-4-9(5-7,6-10)8(11)12/h7H,2-6,10H2,1H3,(H,11,12) |
Clave InChI |
QGQVWPUAPILUTJ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(C1)(CN)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl N-[(4-ethoxypyrrolidin-3-yl)methyl]carbamate](/img/structure/B13195101.png)
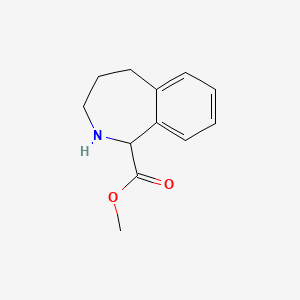
![2-{4-Ethyl-7-oxabicyclo[4.1.0]heptan-1-yl}pyridine](/img/structure/B13195117.png)
![tert-Butyl N-{7-oxaspiro[5.6]dodec-9-en-2-yl}carbamate](/img/structure/B13195124.png)
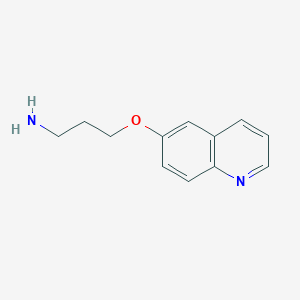
![7'-Nitro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13195138.png)
![1-[(4-Methylmorpholin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13195147.png)
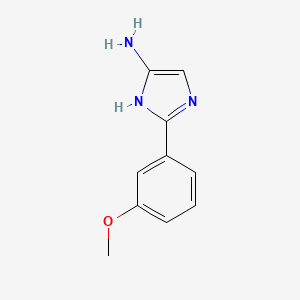
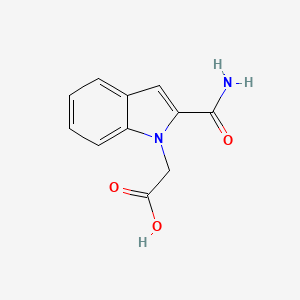

![3-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}phenol](/img/structure/B13195178.png)
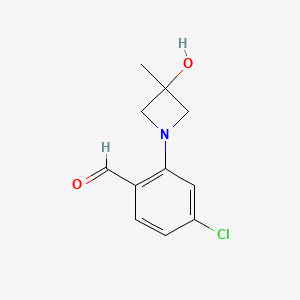
![2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13195188.png)
